Enantiomeric Purity: Achieving >99% ee via Kinetic Resolution with Arthrobacter sp.
A high-throughput screening study identified *Arthrobacter* sp. TYUT010-15 as a biocatalyst capable of resolving racemic *trans*-2-aminocyclopentanol via kinetic resolution, producing the (1S,2S)-enantiomer in >99% enantiomeric excess (ee) with 49.6–50% conversion [1]. This compares favorably to the classical resolution method using di-O-benzoyltartaric acid, which required multiple steps and did not report a comparable ee value [2].
| Evidence Dimension | Enantiomeric Excess (ee) of the (1S,2S)-enantiomer |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | Classical resolution with di-O-benzoyltartaric acid |
| Quantified Difference | Not reported for classical method; biocatalytic method yields >99% ee. |
| Conditions | Kinetic resolution using resting cells of Arthrobacter sp. TYUT010-15 at 30°C. |
Why This Matters
The ability to achieve >99% ee directly impacts the reliability and reproducibility of downstream applications, as even minor enantiomeric impurities can confound biological assays and reduce the enantioselectivity of catalytic reactions.
- [1] Chen, Y., et al. (2020). High throughput solid-phase screening of bacteria with cyclic amino alcohol deamination activity for enantioselective synthesis of chiral cyclic β-amino alcohols. Biotechnology Letters, 42, 757-764. View Source
- [2] Luna, A., Alfonso, I., & Gotor, V. (2009). Highly efficient chemoenzymatic syntheses of trans-2-aminocyclopentanol derivatives. Tetrahedron: Asymmetry, 20(6-8), 775-779. View Source
